

# Spectral Analysis of 2,2',4'Trichloroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2,2',4'-Trichloroacetophenone

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2,2',4'-Trichloroacetophenone** (CAS No. 4252-78-2), a key intermediate in the synthesis of various chemical compounds, including the antifungal agent isoconazole. This document outlines the available spectral data (IR, NMR, and LC-MS), details the experimental protocols for its synthesis, and presents a visual workflow for its preparation and purification.

## **Spectroscopic Data**

The following sections summarize the key spectroscopic data for 2,2',4'-

**Trichloroacetophenone**, providing insights into its molecular structure and purity. While experimental spectra are referenced in several databases, detailed peak assignments are not consistently available in the public domain. Therefore, this guide presents a combination of reported data and predicted values to offer a comprehensive analytical profile.

Table 1: LC-MS Data for 2,2',4'-Trichloroacetophenone

Parameter	Observed Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>3</sub> O
Molecular Weight	223.48 g/mol
[M+H] <sup>+</sup>	222.9 m/z



Note: The observed [M+H]<sup>+</sup> value is consistent with the calculated molecular weight of the compound.[1]

## **Table 2: Mass Spectrometry (MS) Fragmentation Data**

The mass spectrum of **2,2',4'-Trichloroacetophenone** is characterized by several key fragments.

m/z (mass-to-charge ratio)	Interpretation
173	[M - CH <sub>2</sub> Cl] <sup>+</sup> - Loss of the chloromethyl group, corresponds to the dichlorobenzoyl cation. This is often the base peak.[2]
175	Isotopic peak of the m/z 173 fragment, indicating the presence of one chlorine-37 atom in the dichlorobenzoyl cation.[2]
145	[C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> ] <sup>+</sup> - Subsequent loss of a carbonyl group (CO) from the m/z 173 fragment.[2]

## **Table 3: Infrared (IR) Spectroscopy Data**

The IR spectrum of **2,2',4'-Trichloroacetophenone** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
~1690	C=O (carbonyl) stretch	Strong
3000-3100	C-H (aromatic) stretch	Medium
1550-1600	C=C (aromatic) stretch	Medium-Strong
1200-1300	C-C stretch	Medium
800-900	C-H (aromatic) bend (out-of- plane)	Strong
600-800	C-Cl stretch	Strong



Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The provided data is a general representation.[3]

# Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available experimental NMR data with full peak assignments for **2,2',4'- Trichloroacetophenone** is limited. The following tables provide an approximation of the expected chemical shifts based on the analysis of similar chlorinated acetophenone structures.

#### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.8	Singlet	2H	-CH <sub>2</sub> Cl
~7.4-7.8	Multiplet	3H	Aromatic Protons

#### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)	Assignment
~45	-CH <sub>2</sub> Cl
~127-138	Aromatic Carbons
~190	C=O (carbonyl)

Note: The chemical shifts for the aromatic protons and carbons are presented as a range due to the complex splitting patterns and the influence of the chlorine substituents.

## **Experimental Protocols**

The synthesis of **2,2',4'-Trichloroacetophenone** is most commonly achieved through a Friedel-Crafts acylation reaction.[4] The following protocol is a representative example of the synthetic procedures described in the literature.



#### Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation[2][3][5][6]

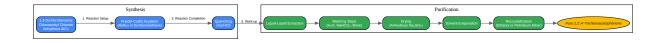
- Materials and Equipment:
  - 1,3-Dichlorobenzene
  - Chloroacetyl chloride
  - Anhydrous aluminum chloride (AlCl₃)
  - Dichloromethane (or another suitable solvent)
  - Three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser
  - Ice bath
  - Separatory funnel
  - Rotary evaporator
  - Crystallization dish
  - Vacuum filtration apparatus
- Procedure:
  - To a three-necked flask, add 1,3-dichlorobenzene and the solvent (e.g., dichloromethane).
  - Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
  - Once the addition of aluminum chloride is complete, add chloroacetyl chloride dropwise from the dropping funnel, maintaining a low temperature.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
  - Cool the reaction mixture and carefully quench it by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.



- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield 2,2',4'-trichloroacetophenone as an off-white solid.[5]

## Visualization of Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of **2,2',4'- Trichloroacetophenone**.



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Caption: Synthesis and Purification Workflow for **2,2',4'-Trichloroacetophenone**.

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